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GLYCERYL POLYACRYLATE, HISPAGEL 100

Cat. No.: B1166132
CAS No.: 104365-75-5
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Description

Contextualizing Glyceryl Polyacrylate within Hydrogel and Polymer Science

Glyceryl Polyacrylate is a synthetic polymer that is technically the ester of glycerin and polyacrylic acid. Current time information in Jakarta, ID.cosmeticsinfo.orgrau-kosmetik.ch Within the field of polymer science, it belongs to the family of polyacrylates, which are polymers based on acrylic acid and its derivatives. cosmileeurope.eu These polymers are well-known for their ability to form hydrogels—three-dimensional, cross-linked networks of polymer chains that can absorb and retain large amounts of water or aqueous solutions. nih.govmdpi.com

The structure of Glyceryl Polyacrylate is unique in that it combines the properties of two distinct chemical entities. The polyacrylic acid backbone is responsible for the polymer's high molecular weight and its ability to form a stable gel matrix, acting as a rheology modifier and thickening agent, similar to other carbomers. atamanchemicals.com The glycerin component, a well-established humectant, is grafted onto this backbone. This imparts significant moisturizing properties to the polymer, allowing it to draw water to the skin and form a continuous, permeable film that helps reduce epidermal water loss. Current time information in Jakarta, ID.rau-kosmetik.chatamanchemicals.com This dual functionality makes Glyceryl Polyacrylate a highly effective hydrogel former, capable of creating clear, stable gels that can deliver water-soluble ingredients. atamanchemicals.com

Evolution of Glyceryl Polyacrylate Research: A Historical Perspective

The development of Glyceryl Polyacrylate is intertwined with the broader history of polyacrylate polymers and hydrogels. Research into polyacrylates as thickening agents and stabilizers has been active for decades, with patents dating back to the early 1980s describing related polyacrylate structures for controlling viscosity in aqueous systems. google.com The academic synthesis of polymers combining glycerol (B35011) and acrylic acid was detailed in the early 2000s, with researchers demonstrating the esterification of these two components to create novel polyesters. materialsciencejournal.org

The commercialization of Glyceryl Polyacrylate, particularly under trade names like Hispagel, represents the translation of this polymer research into practical applications. Chemical suppliers like BASF have been instrumental in developing and marketing standardized versions of this compound, such as Hispagel® 200, which is a blend of glycerin and glyceryl polyacrylate. dewolfchem.comulprospector.comulprospector.com These commercial products offered formulators a reliable, cold-processable, and highly functional ingredient that did not require neutralization and was effective over a broad pH range. dewolfchem.com This evolution from foundational polymer research to a refined, multifunctional cosmetic ingredient highlights a successful trajectory of applied polymer science.

Scope and Academic Significance of Glyceryl Polyacrylate and Hispagel 100

The primary significance of Glyceryl Polyacrylate and its commercial forms like Hispagel lies in their multifunctionality, especially in cosmetic and personal care formulations. Its ability to act as a rheology modifier, stabilizer, film former, and moisturizing agent makes it a highly versatile ingredient. cosmileeurope.eudewolfchem.comspecialchem.com It is used to create clear, aqueous gels with a desirable sensory profile—providing a smooth, slippery feel without a sticky residue. atamanchemicals.com Furthermore, its capacity to be formulated into sprayable lotions and its tolerance of high concentrations of substances like ethanol (B145695) expand its utility in a wide range of product types. dewolfchem.comulprospector.com

From an academic standpoint, Glyceryl Polyacrylate is significant as a model for creating biocompatible hydrogels. The principles underlying its design are relevant to broader research in biomaterials. For instance, studies on other polyacrylate-based hydrogels explore fundamental properties such as swelling kinetics, mechanical toughness, and rheological behavior, which are critical for applications in drug delivery and tissue engineering. mdpi.comnih.govaidic.it Research into the mechanical and adhesive properties of hydrogels plasticized with glycerol also provides insight into the fundamental interactions that give Glyceryl Polyacrylate its unique characteristics. researchgate.net While direct academic research on "Hispagel 100" is limited, the compound is an excellent example of how the principles of polymer chemistry are applied to create advanced materials with specific, high-performance functions.

Data Tables

Table 1: Chemical and Functional Properties of Glyceryl Polyacrylate / Hispagel

PropertyDescriptionSource(s)
Chemical Name Glyceryl Polyacrylate atamanchemicals.com
INCI Name (Hispagel 200) Glycerin (and) Glyceryl Polyacrylate basf.us
CAS Number (Hispagel 100) 104365-75-5
Origin Synthetic; Ester of Glycerin and Polyacrylic Acid Current time information in Jakarta, ID.cosmileeurope.eu
Primary Functions Hydrogel Former, Moisturizing Agent, Rheology Modifier, Film Former, Stabilizer rau-kosmetik.chcosmileeurope.eudewolfchem.com
Physical Form Typically supplied as a clear, viscous gel ulprospector.com
Solubility Water-soluble dewolfchem.com

Table 2: Formulation and Performance Characteristics (Based on Hispagel 200)

ParameterValue / CharacteristicSource(s)
Viscosity (10% aqueous solution) 12,000 - 15,000 cps ulprospector.com
Effective pH Range 5.0 - 11.0 dewolfchem.com
Processing Cold processable; no neutralization required dewolfchem.com
Ethanol Tolerance Tolerates up to 50% ethanol dewolfchem.com
Sensory Profile Provides a smooth, slippery, and moisturizing feel; non-sticky atamanchemicals.com
Key Benefit Forms a permeable film on the skin, enhancing moisture retention Current time information in Jakarta, ID.

Table 3: Key Research Parameters for Polyacrylate-Based Hydrogels

This table outlines the types of detailed research findings typically sought in the academic study of hydrogels related to Glyceryl Polyacrylate.

Research ParameterDefinition and SignificanceRelevant Research ContextSource(s)
Swelling Ratio The fractional increase in weight due to water absorption. It indicates the hydrogel's capacity to hold water, which is crucial for moisturizing applications and controlled release systems.Swelling kinetics are often studied as a function of time, pH, and polymer concentration to understand the diffusion mechanism of water into the polymer network. mdpi.comaidic.itnih.gov
Rheological Properties (G' & G'') The elastic (storage) modulus (G') and viscous (loss) modulus (G'') characterize the viscoelastic nature of the gel. A higher G' indicates a more solid-like, structured gel.These properties are measured to quantify gel strength, stability, and flow behavior (e.g., shear-thinning), which are critical for product texture and performance. nih.govresearchgate.netnih.gov
Mechanical Properties Includes measurements like tensile strength (stress at failure) and toughness (energy absorbed before fracture).This is particularly significant in designing robust hydrogels for biomedical applications where mechanical integrity is essential. mdpi.comresearchgate.net

Properties

CAS No.

104365-75-5

Molecular Formula

C11H13ClO

Synonyms

GLYCERYL POLYACRYLATE, HISPAGEL 100

Origin of Product

United States

Synthesis and Polymerization Methodologies of Glyceryl Polyacrylate

Conventional and Advanced Polymerization Techniques

The creation of glyceryl polyacrylate, including its commercially recognized form Hispagel 100, relies on several polymerization methods that allow for the precise control of the polymer's architecture and properties. youtube.comkoreascience.kr These techniques range from conventional free-radical polymerization to more advanced, controlled processes.

Radical Polymerization Mechanisms

Conventional free-radical polymerization is a fundamental method for synthesizing glyceryl polyacrylate. wikipedia.org This chain-growth process involves the successive addition of monomer units and is characterized by three key stages: initiation, propagation, and termination. acs.org

Initiation: The process begins with the generation of free radicals from an initiator molecule. libretexts.org Thermal initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), are commonly employed. libretexts.org Upon heating, these molecules decompose to produce primary radicals. These radicals then react with a glyceryl acrylate (B77674) monomer, transferring the radical to the monomer and creating an active center from which the polymer chain will grow. wikipedia.org

Propagation: The newly formed monomer radical adds to another glyceryl acrylate monomer, extending the polymer chain and regenerating the radical at the chain end. libretexts.org This step repeats numerous times, leading to the rapid formation of a long polymer chain. The regioselectivity of this addition is crucial, with the radical typically adding to the β-carbon of the acrylate group to form a more stable, resonance-delocalized radical on the α-carbon.

Termination: The growth of polymer chains ceases through termination events. The two primary mechanisms are combination, where the ends of two growing polymer chains join to form a single, longer chain, and disproportionation, which involves the transfer of a hydrogen atom from one chain to another, resulting in two terminated chains—one with a saturated end and the other with an unsaturated end. wikipedia.org

The reaction conditions, including temperature and initiator concentration, significantly influence the rate of polymerization and the final molecular weight of the glyceryl polyacrylate.

Controlled Polymerization Approaches (e.g., RAFT Polymerization)

To achieve greater control over the polymer architecture, molecular weight, and dispersity, controlled or living radical polymerization techniques are employed. mdpi.com Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly versatile method for this purpose. mdpi.comsigmaaldrich.com

RAFT polymerization operates by introducing a chain transfer agent (CTA) into a conventional free-radical polymerization system. mdpi.comsigmaaldrich.com The CTA reversibly deactivates the growing polymer chains, establishing a dynamic equilibrium between active (propagating) and dormant chains. This allows all chains to grow at a similar rate, resulting in polymers with a narrow molecular weight distribution (low polydispersity index, PDI) and well-defined end-groups. mdpi.com

The choice of CTA is critical and depends on the monomer being polymerized. For acrylate monomers like glyceryl acrylate, dithioesters and trithiocarbonates are effective CTAs. mdpi.com The general procedure for RAFT polymerization involves dissolving the monomer, initiator (e.g., AIBN), and CTA in a suitable solvent, followed by deoxygenation and heating to initiate polymerization. sigmaaldrich.comyoutube.com

A study on the synthesis of hyperbranched thermoplastic poly(acrylate glycerol) biopolymers utilized a bifunctional CTA, dibenzyl carbonotrithioate, as a branching agent in a diluted monomer mixture derived from the esterification of crude glycerol (B35011). mdpi.com This approach highlights the adaptability of RAFT in creating complex, bio-based polymer architectures.

RAFT Polymerization Components for Acrylates Function Examples
Monomer The repeating unit of the polymer.Glyceryl Acrylate
Initiator Generates the initial free radicals.Azobisisobutyronitrile (AIBN)
Chain Transfer Agent (CTA) Controls the polymerization, leading to low PDI.Dithioesters, Trithiocarbonates
Solvent Dissolves the reactants and facilitates the reaction.Benzene, Anisole

This table summarizes the key components involved in the RAFT polymerization of acrylate monomers.

Photopolymerization and UV Curing Strategies

Photopolymerization, or UV curing, offers a rapid and energy-efficient method for polymerizing glyceryl acrylate, particularly in the formation of thin films and coatings. nih.govmdpi.com This process relies on photoinitiators that, upon exposure to ultraviolet (UV) light, generate reactive species—typically free radicals—that initiate polymerization. nih.gov

The formulation for a UV-curable system includes the glyceryl acrylate monomer (or an acrylated oligomer), a photoinitiator, and potentially a reactive diluent to control viscosity. researchgate.net The efficiency of the curing process is highly dependent on the match between the absorption spectrum of the photoinitiator and the emission spectrum of the UV light source. nih.gov

A study on photocurable polymers derived from glycerol and aliphatic dicarboxylic acids demonstrated that acrylated polyesters could be successfully cured under UV irradiation. nih.gov The rate of photopolymerization was influenced by the molecular structure of the precursor polyester. Another study synthesized acrylate-functionalized polyglycerol (AG) which exhibited photocuring behavior in the presence of the photoinitiator Irgacure 819. researchgate.net The viscosity of the resin could be adjusted with a reactive diluent, 2-hydroxyethyl acrylate (2-HEA), and high conversion could be achieved with short UV irradiation times. researchgate.net

A significant challenge in the photopolymerization of acrylates is inhibition by oxygen, which can quench the excited state of the photoinitiator or scavenge free radicals. mdpi.com This can be mitigated by performing the curing process in an inert atmosphere (e.g., nitrogen) or by using specific additives. mdpi.comadhesion.kr

Monomer Reactivity and Polymerization Kinetics

Studies on alkyl acrylates have shown that polymerization can be initiated by molecular oxygen at high temperatures (above 140 °C) without conventional initiators. westlake.edu.cn This suggests that under certain process conditions, oxygen can act as a catalyst for acrylate polymerization. westlake.edu.cn

In copolymerization, the relative reactivity of different monomers is described by monomer reactivity ratios (r1 and r2), as defined by the Mayo-Lewis equation. wikipedia.orgopen.edu These ratios compare the rate constant for a growing polymer chain ending in one monomer adding another of the same type versus adding the other monomer. wikipedia.org

If r1 and r2 are close to 1, a random copolymer is formed.

If r1 and r2 are close to 0, an alternating copolymer is favored.

If r1 > 1 and r2 < 1, the copolymer will be enriched in monomer 1.

While specific reactivity ratios for glyceryl acrylate are not widely reported, data for similar acrylate monomers can provide insights into its likely copolymerization behavior. For example, the reactivity ratios for the copolymerization of acrylic acid (M1) with methyl acrylate (M2) are r1 = 0.95 and r2 = 1.1, indicating a tendency towards random copolymerization. researchgate.net

Parameter Significance in Polymerization
Initiation Rate Determines how quickly polymer chains begin to form.
Propagation Rate Governs the speed of chain growth and the final molecular weight.
Termination Rate Influences the average molecular weight and the overall reaction time.
Monomer Reactivity Ratios Predicts the composition and structure of copolymers.

This table outlines key kinetic parameters and their influence on the polymerization process.

Copolymerization and Grafting Techniques

Copolymerization extends the range of properties achievable with glyceryl polyacrylate by incorporating other monomers into the polymer structure. Grafting, a specific form of copolymerization, involves attaching polymer chains (grafts) as side chains to a main polymer backbone. rsc.org

Synthesis of Glyceryl Acrylate Copolymers

Glyceryl acrylate can be copolymerized with various other vinyl monomers via free-radical polymerization to create copolymers with tailored properties. The final composition of the copolymer is dictated by the initial monomer feed ratio and their respective reactivity ratios. youtube.com

Amphiphilic graft copolymers, which contain both hydrophilic and hydrophobic segments, can be synthesized using a combination of polymerization techniques. For instance, a well-defined amphiphilic graft copolymer with a hydrophilic poly(acrylic acid) (PAA) backbone and hydrophobic poly(lactic acid) (PLA) side chains was synthesized using a "grafting-from" approach. core.ac.uk This involved first synthesizing a backbone polymer with initiator sites and then growing the side chains from this backbone. core.ac.uk A similar strategy could be employed using a glyceryl polyacrylate backbone to create novel functional materials.

Grafting can also be achieved by synthesizing a macromonomer—a polymer chain with a polymerizable end group—and then copolymerizing it with another monomer. mdpi.com For example, urethane (B1682113) macromonomers terminated with a methacrylate (B99206) group have been copolymerized with acrylate monomers to create acrylate-graft-urethane copolymers. mdpi.com

The "grafting-from" strategy is often preferred for synthesizing well-defined graft copolymers as it can limit side reactions and allow for the gradual growth of the side chains. This method typically involves creating a macromolecular initiator with multiple initiating sites from which the graft chains are grown.

Graft Copolymerization with Diverse Polymer Backbones

Graft copolymers consist of a primary polymer backbone with secondary polymer chains attached as branches. cmu.edu The synthesis of graft copolymers involving acrylate-based structures can be achieved through several advanced polymerization techniques, with the "grafting from" method being particularly prominent. This approach allows for a high density of grafted chains. researchgate.net

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique extensively used for this purpose. researchgate.net In a typical "grafting from" process using ATRP, a polymer backbone is first functionalized with initiator sites. For instance, a backbone like poly(vinyl chloride) or a custom-synthesized polymer containing hydroxyl groups can be modified to bear ATRP initiating sites, such as labile chlorines or bromoesters. researchgate.netelsevierpure.com Monomers, in this case, a precursor like glycidyl (B131873) methacrylate, can then be polymerized from these sites, growing the side chains directly from the backbone. cmu.edu

Research has demonstrated the successful grafting of various monomers, including acrylates, from backbones such as polyethylene (B3416737), polypropylene, and even poly(glycerol). researchgate.net The process for glyceryl polyacrylate would conceptually involve:

Macroinitiator Synthesis: Creating a polymer backbone (e.g., from polyols or other vinyl polymers) that contains initiating sites for ATRP.

Grafting Polymerization: Polymerizing acrylic acid or its derivatives from the macroinitiator in the presence of a catalyst system (e.g., a copper complex). The glycerol component could be introduced either by post-polymerization modification of the poly(acrylic acid) grafts or by using a glycerol-containing acrylate monomer.

This methodology allows for the precise design of copolymers with well-defined structures, where the length and spacing of the grafted chains can be controlled by adjusting reaction conditions. cmu.eduresearchgate.net

Influence of Reaction Parameters on Polymer Architecture

The final structure and properties of glyceryl polyacrylate are highly dependent on the conditions used during its synthesis. Optimizing parameters such as temperature, reaction time, and reactant ratios is critical to achieving the desired polymer architecture.

Temperature is a critical factor in polymerization, directly influencing reaction rates and the molecular weight of the resulting polymer. In polycondensation reactions, such as the esterification of glycerol with polyacrylic acid, higher temperatures generally lead to faster reaction rates. acs.org

Studies on the polycondensation of glycerol with dicarboxylic acids (a process analogous to the formation of glyceryl polyacrylate) show that increasing the temperature from 130°C to 170°C significantly accelerates the formation of ester bonds. acs.org However, excessively high temperatures can also promote side reactions or degradation, placing an upper limit on the useful temperature range. tandfonline.com

Reaction time is inherently linked to temperature. At a given temperature, extending the reaction time allows the polymerization to proceed further, increasing the average molecular weight and the degree of cross-linking. acs.org Monitoring the reaction progress over time, for example by measuring the disappearance of carboxylic acid groups, is essential to stop the reaction when the desired polymer characteristics are achieved. acs.org

ParameterEffect on Polymer ArchitectureResearch Finding
Temperature Increases reaction rate and ester bond formation. Higher temperatures can lead to higher molecular weight and more branching. acs.orgresearchgate.netIn poly(glycerol sebacate) synthesis, reaction temperatures of 130-170°C were effective for polycondensation. acs.org
Reaction Time Longer reaction times lead to higher conversion of functional groups, resulting in increased molecular weight and cross-linking density. acs.orgIn catalyst-free polycondensation of glycerol and sebacic acid, reactions were monitored over 5-8 hours to track the formation of ester bonds. acs.org

The molar ratio of the reactants—glycerol and acrylic acid units—is a determining factor in the final structure of the polymer. Glycerol has three hydroxyl groups, while polyacrylic acid has numerous carboxylic acid groups along its chain. The ratio between these functional groups dictates the degree of esterification and the extent of cross-linking.

A higher molar ratio of glycerol to acrylic acid would result in a polymer with more free hydroxyl groups and potentially a more linear structure, as not all of glycerol's hydroxyls would react. Conversely, increasing the proportion of acrylic acid would lead to a higher density of ester linkages and a more heavily cross-linked, rigid network.

An analogous study on the synthesis of polyglyceryl-10 caprylates by reacting polyglycerin-10 with varying amounts of caprylic acid illustrates this principle. nih.gov Adjusting the molar ratio of the acid allowed for the controlled synthesis of monoesters, diesters, and triesters, demonstrating how stoichiometry governs the final product composition. nih.gov

Molar Ratio (Glycerol:Acrylic Acid)Predicted Impact on Glyceryl Polyacrylate Structure
High Results in a polymer with a lower degree of esterification and more unreacted hydroxyl groups from glycerol. The structure is likely to be more flexible and less cross-linked.
Balanced (Stoichiometric) Leads to a high degree of esterification, forming a more extensive polymer network.
Low Creates a densely cross-linked polymer network with fewer free hydroxyl groups. The resulting material would be more rigid.

While many esterification and polymerization reactions rely on catalysts to proceed at a practical rate, catalyst-free synthesis offers advantages by eliminating potential contamination of the final product. For certain applications, this is highly desirable.

High-temperature polycondensation can be performed without a catalyst. Research into the synthesis of poly(glycerol sebacate) has shown that the reaction between glycerol and sebacic acid can be successfully carried out at temperatures between 130°C and 170°C without any catalyst. acs.org The high temperature provides sufficient energy to drive the esterification reaction forward, with water being removed to shift the equilibrium towards the product. acs.org This approach could be applied to the synthesis of glyceryl polyacrylate, relying on thermal energy alone to facilitate the esterification between the hydroxyl groups of glycerol and the carboxyl groups of polyacrylic acid.

Novel Precursor Derivatization Pathways

The synthesis of glyceryl polyacrylate relies on its two main precursors: glycerol and acrylic acid. Innovations in the production of these precursors, particularly from renewable feedstocks, are a significant area of research. Glycerol, a major byproduct of biodiesel production, is an attractive and sustainable starting material for producing value-added chemicals like acrylic acid. rsc.orgshokubai.org

The conversion of glycerol to acrylic acid is typically a two-step process:

Dehydration: Glycerol is first dehydrated to form an intermediate, most commonly acrolein. tandfonline.com This step requires an acid catalyst.

Oxidation: The acrolein intermediate is then selectively oxidized to yield acrylic acid. tandfonline.com

Various catalytic systems have been developed to optimize this conversion. One-pot synthesis methods using dual-catalyst beds in a fixed-bed reactor have shown high efficiency. For example, a combination of a dehydration catalyst (like Co0.5H2PO4/ZSM-5) and an oxidation catalyst (like Mo8V2W1.5Cu2.5ZrOx) has achieved acrylic acid yields of up to 80%. shokubai.org Another novel two-step protocol involves the deoxydehydration of glycerol to allyl alcohol, which is subsequently oxidized to acrylic acid, also achieving high yields. acs.org

Conversion PathwayCatalysts/MethodAchieved Yield/SelectivityReference
Two-Step: Dehydration & Oxidation Dehydration: Co0.5H2PO4/ZSM-5; Oxidation: Mo8V2W1.5Cu2.5ZrOx~80% yield of acrylic acid shokubai.org
Two-Step: via Allyl Alcohol Deoxydehydration with formic acid, followed by oxidation over Mo-V-W-O catalysts80% overall acrylic acid yield acs.org
One-Step Oxidehydration Vanadosilicates (isostructural to ETS-10)93.6% glycerol conversion with 85.4% selectivity to acrylic acid unesp.br
One-Step Oxidehydration Heteropoly acid catalyst: H0.1Cs2.5(VO)0.2(PMo12O40)0.25(PW12O40)0.7560% yield of acrylic acid tandfonline.com

These advancements provide more sustainable and efficient routes to producing the key precursors required for the synthesis of glyceryl polyacrylate.

Advanced Characterization Methodologies for Glyceryl Polyacrylate and Derived Systems

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for probing the molecular structure of polymers like Glyceryl Polyacrylate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the molecular structure of polymers. researchgate.net For Glyceryl Polyacrylate, which is a copolymer of glyceryl acrylate (B77674) and acrylic acid, NMR can elucidate the arrangement of monomer units and the degree of esterification. atamanchemicals.comcir-safety.org

In ¹H NMR spectra of polyacrylic acid (a key component of Glyceryl Polyacrylate), the protons of the -CH₂ group in the polymer chain typically appear in the range of 1.3-1.8 ppm, while the -CH protons are observed around 2.4 ppm. researchgate.net The spectrum of acrylic acid monomer shows distinct signals for its vinyl protons at approximately 5.82 ppm (trans), 5.87 ppm (geminal), and 6.25 ppm (cis), which disappear upon polymerization. researchgate.net

For the glycerol (B35011) component, characteristic signals would be expected in the ¹H NMR spectrum, which would shift upon esterification with polyacrylic acid. By analyzing the integration of these signals, the ratio of glycerol to polyacrylic acid units can be determined, providing insight into the polymer's composition. temp.domains Furthermore, solid-state NMR techniques can offer information on the dynamics and conformation of the polymer chains in the solid state. columbia.edu

Interactive Table: Representative ¹H NMR Chemical Shifts for Polyacrylic Acid

ProtonsChemical Shift (ppm)
-CH₂ (backbone)1.3 - 1.8
-CH (backbone)~2.4

Note: These are approximate ranges and can vary based on solvent, concentration, and polymer tacticity.

Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in Glyceryl Polyacrylate. researchgate.net The spectrum of Glyceryl Polyacrylate is expected to show characteristic absorption bands from both its polyacrylic acid and glycerol components. researchgate.net

Key vibrational bands for polyacrylates include the strong C=O stretching vibration of the carboxyl group, typically appearing around 1700-1730 cm⁻¹. spectroscopyonline.com The broad O-H stretching band from the carboxylic acid groups and the glycerol hydroxyl groups is expected in the region of 2500-3300 cm⁻¹. researchgate.net The formation of the ester linkage between glycerol and polyacrylic acid can be confirmed by the appearance of a C-O-C stretching vibration, which is anticipated around 1090 cm⁻¹. researchgate.net

The FTIR spectrum of glycerol itself displays a prominent broad O-H stretching band around 3282 cm⁻¹ and C-O stretching vibrations. researchgate.net The spectrum of polyacrylic acid shows a characteristic C=O stretch and a broad O-H stretch. researchgate.net The comparison of the spectra of the individual components with that of the final Glyceryl Polyacrylate polymer allows for the confirmation of its synthesis and structural integrity.

Interactive Table: Key FTIR Absorption Bands for Glyceryl Polyacrylate Components

Functional GroupVibrationApproximate Wavenumber (cm⁻¹)
O-H (Carboxylic Acid & Alcohol)Stretching2500 - 3300 (broad)
C=O (Carboxylic Acid/Ester)Stretching1700 - 1730
C-O-C (Ester)Stretching~1090

While UV-Visible (UV-Vis) spectroscopy is generally less informative for the primary structure of saturated polymers like Glyceryl Polyacrylate, it can be used to detect impurities or specific chromophores if present. cir-safety.org

Raman spectroscopy, however, offers complementary information to FTIR. mdpi.com It is particularly sensitive to non-polar bonds, such as the C-C backbone of the polymer. semi.ac.cn For polyacrylates, the C=O stretching vibration is also observable in the Raman spectrum. bruker.com Raman spectroscopy can be advantageous for studying aqueous hydrogel systems, as water is a weak Raman scatterer, minimizing interference. mdpi.com Changes in the Raman spectra before and after polymerization can be used to monitor the reaction, with the disappearance of the C=C stretching vibration from the acrylic acid monomer (around 1635 cm⁻¹) indicating polymer formation. researchgate.netresearchgate.net

Diffraction Methods for Crystalline and Amorphous Domains

X-ray diffraction (XRD) is a critical technique for investigating the solid-state structure of polymers, distinguishing between crystalline and amorphous regions. drawellanalytical.comintertek.com Polymers can exist in various states, including highly crystalline, semi-crystalline, or completely amorphous, which significantly impacts their physical properties. intertek.comicdd.com

Glyceryl Polyacrylate, being a complex polymer, is expected to be largely amorphous. Amorphous materials lack long-range atomic order and therefore produce broad, diffuse scattering patterns in an XRD analysis, often referred to as an "amorphous halo," rather than sharp Bragg peaks characteristic of crystalline materials. drawellanalytical.com The position and width of this halo can provide information about the average distance between polymer chains. drawellanalytical.comyoutube.com

Microscopic and Imaging Techniques for Morphological Analysis

Microscopic techniques provide direct visualization of the surface topography and morphology of polymer systems.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the characterization of surface morphology at the nanoscale. nih.gov It is particularly well-suited for studying soft materials like hydrogels in both air and liquid environments. nih.govnih.gov

In addition to topographical imaging, AFM can be used in force spectroscopy mode to probe the local mechanical properties of the hydrogel, such as elasticity and adhesion. nih.govresearchgate.net By pressing the tip into the hydrogel and measuring the cantilever deflection, a force-distance curve is generated, from which the Young's modulus of the material can be calculated. researchgate.net This is crucial for understanding the relationship between the microstructure of the Glyceryl Polyacrylate hydrogel and its macroscopic mechanical behavior. mdpi.com

Scanning Electron Microscopy (SEM) for Supramolecular Assemblies

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at a micro- and nanoscale. For glyceryl polyacrylate hydrogels, SEM is instrumental in characterizing the supramolecular assembly of the polymer network. After freeze-drying the hydrogel to remove the aqueous phase while preserving its structure, SEM analysis typically reveals a porous, three-dimensional, interconnected network. researchgate.net

The insights gained from SEM imaging are crucial for understanding the hydrogel's properties. The pore size, interconnectivity, and wall thickness of the polymer network, as visualized by SEM, directly influence the material's swelling capacity, mechanical strength, and the release kinetics of any entrapped active ingredients. While specific SEM images for commercial grades like Hispagel 100 are not widely published, studies on similar cross-linked polyacrylate systems demonstrate this characteristic honeycomb or fibrous-like microstructure. researchgate.net The preparation method of the hydrogel can significantly impact this morphology, which in turn dictates its functional performance.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry for phase transitions)

Thermal analysis techniques are essential for characterizing the behavior of polymers as a function of temperature. Differential Scanning Calorimetry (DSC) is particularly valuable for studying the phase transitions of glyceryl polyacrylate systems. nih.gov DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. linseis.com This allows for the detection of endothermic (heat-absorbing) and exothermic (heat-releasing) processes. linseis.comyoutube.com

For polyacrylate hydrogels, DSC can identify key thermal events:

Glass Transition Temperature (Tg): The temperature at which the amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Melting Temperature (Tm): For any crystalline domains within the polymer structure, this is the temperature at which they melt.

Dehydration/Decomposition: DSC can track the energy associated with the loss of water from the hydrogel and the subsequent thermal degradation of the polymer. researchgate.net

The presence of glycerin in formulations like Hispagel 100 significantly influences the thermal properties. Glycerol acts as a plasticizer and can lower the freezing point of water within the hydrogel, enhancing its stability at low temperatures. mdpi.com Thermogravimetric Analysis (TGA), another thermal technique, complements DSC by measuring the change in mass as a function of temperature, providing quantitative data on dehydration and decomposition. researchgate.netnih.gov Research on superabsorbing polyacrylic hydrogels has quantified the kinetics of dehydration, showing how the process is dependent on the heating rate. researchgate.net

Table 1: Kinetic Parameters for Polyacrylic Hydrogel Dehydration This table presents data derived from the thermogravimetric analysis of a superabsorbing cross-linked poly(acrylic acid) hydrogel, which serves as a model for understanding the thermal behavior of glyceryl polyacrylate systems.

ParameterValueUnit
Activation Energy (E)63kJ/mol
Pre-exponential Factor (A)2.97 &times; 10&sup8;min&macr;&sup1;
Rate Constant (k)2.76 &times; 10&macr;&sup3;min&macr;&sup1;

Data sourced from a study on superabsorbing polyacrylic hydrogel dehydration. researchgate.net

Rheological Characterization Techniques

Rheology is the study of the flow and deformation of matter. For glyceryl polyacrylate gels, rheological characterization is critical as it defines their texture, stability, and application performance. These hydrogels typically exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior. researchgate.netnih.govnordicrheologysociety.org This means their viscosity decreases as the applied shear rate increases, which is a desirable property in many cosmetic formulations.

Key rheological parameters measured include:

Viscosity: A measure of a fluid's resistance to flow. For polyacrylate gels, viscosity is highly dependent on polymer concentration and the presence of other components like glycerin. mdpi.com

Yield Stress: The minimum shear stress required to initiate flow. A higher yield stress indicates a greater ability to suspend particles or droplets within the gel matrix. nordicrheologysociety.org

Viscoelasticity: Hydrogels possess both viscous (liquid-like) and elastic (solid-like) properties. Oscillatory rheology is used to measure the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. In a stable gel structure, G' is typically greater than G''. nih.gov

The addition of glycerin to polyacrylate dispersions can alter the rheological profile. Studies on similar Carbopol® systems show that using a more viscous solvent like a water/glycerol mixture can result in a lower yield stress and moduli for a given polymer concentration compared to a purely aqueous dispersion. mdpi.com

Table 2: Rheological Behavior of Polyacrylate Dispersions at Varying Concentrations This table illustrates the typical relationship between polymer concentration and rheological properties for polyacrylic acid-based dispersions, which are structurally similar to glyceryl polyacrylate gels.

Carbomer Concentration (wt%)Fluid BehaviorYield Stress
&lt; 0.45NewtonianZero
&ge; 0.45Shear-thinningNon-zero

Data derived from rheological studies of Carbomer dispersions. nordicrheologysociety.org

Light Scattering and Particle Sizing Methodologies

In systems where glyceryl polyacrylate is present as dispersed particles or within an emulsion, light scattering techniques are employed to determine particle size and distribution. Dynamic Light Scattering (DLS) and laser diffraction are common methods. researchgate.netnih.gov These techniques measure the fluctuations in scattered light intensity caused by the Brownian motion of particles (DLS) or the angular variation in scattering intensity (laser diffraction) to calculate particle size. nih.gov

The particle size of a polyacrylate emulsion can be influenced by the polymerization method. For instance, studies have shown that different emulsion polymerization techniques can yield polyacrylate particles with average sizes ranging from approximately 130 nm to over 200 nm. researchgate.net This size distribution is critical as it can affect the formulation's stability, appearance, and film-forming properties.

However, it is important to note that in the context of cosmetic safety assessments, specific particle size data for glyceryl acrylate polymers as used in commercial products are often not publicly available. cir-safety.orgcir-safety.org This lack of data can present challenges when evaluating exposure from products applied via spray technology. cir-safety.org

Table 3: Average Particle Size of Polyacrylate Emulsions via Different Synthesis Methods This table shows representative particle size data for polyacrylate emulsions, demonstrating the impact of preparation methodology. CEP refers to Conventional Emulsion Polymerization and MP refers to Miniemulsion Polymerization.

Preparation MethodAverage Particle Size (nm)
CEP132.8
CEP + HD (Hexadecane)157.0
MP (1000 bar, 3 passes)214.3

Data sourced from a study on the modification of polyacrylate emulsions. researchgate.net

Rheological Behavior and Theoretical Modeling of Glyceryl Polyacrylate Systems

Fundamental Rheological Characteristics: Viscoelasticity and Flow Behavior

Glyceryl polyacrylate systems, particularly in the form of gels, exhibit complex rheological behavior, demonstrating properties of both viscous liquids and elastic solids. This dual nature, known as viscoelasticity, is a hallmark of polymeric materials. wikipedia.org

When a stress is applied to a glyceryl polyacrylate gel, it can deform elastically, storing some of the energy. However, it also exhibits viscous flow, dissipating energy. This time-dependent strain is a key characteristic. wikipedia.org The viscoelastic properties are influenced by factors such as polymer concentration, temperature, and the presence of other substances in the formulation. For instance, the secondary bonds within the polymer network are in a constant state of breaking and reforming due to thermal motion, a process that influences the material's response to stress over time. wikipedia.org

The flow behavior of these systems is often non-Newtonian, meaning their viscosity is dependent on the applied shear rate. This is a critical feature for many of their applications.

Glyceryl polyacrylate gels are classic examples of shear-thinning materials. nih.govrsc.orggoogle.com This means that their viscosity decreases as the applied shear rate increases. At rest or under low shear, the polymer chains are entangled and form a structured network, resulting in high viscosity. When subjected to higher shear forces, such as during pumping or spreading, the polymer chains align in the direction of the flow, reducing their entanglement and thus lowering the viscosity. nih.govgoogle.com This reversible process allows the gel to be easily applied and then to regain its structure and viscosity once the shear is removed. google.com

The shear-thinning property is advantageous in numerous applications. For example, in personal care products, it allows for easy dispensing from a container and smooth application onto the skin, followed by the reformation of a stable, viscous film. nih.gov

A study on oil-in-water creams stabilized by an acrylates/C10-30 alkyl acrylate (B77674) crosspolymer, a related polyacrylate, demonstrated that these systems exhibit plastic flow with thixotropy, a time-dependent shear-thinning behavior. arts.ac.uk The aging of these creams led to an increase in thixotropy, indicating a structural build-up over time. arts.ac.uk

Table 1: Rheological Properties of a Model Hydrogel System

Rheological ParameterDescriptionTypical Behavior in Glyceryl Polyacrylate Gels
Viscosity A measure of a fluid's resistance to flow.High at low shear rates, decreasing with increasing shear rate (shear-thinning).
Yield Stress The minimum stress required to initiate flow.Possesses a measurable yield stress, contributing to its stability at rest.
Storage Modulus (G') Represents the elastic component of the material's response.Dominates at low strains, indicating solid-like behavior.
Loss Modulus (G") Represents the viscous component of the material's response.Becomes more significant at higher strains, indicating liquid-like behavior.

This table presents a generalized overview of the rheological parameters and their typical behavior in glyceryl polyacrylate and similar polyacrylate-based gel systems.

Glyceryl polyacrylate gels typically exhibit a yield stress, which is the minimum amount of stress required to initiate flow. nih.govnih.gov Below the yield stress, the material behaves as a solid, deforming elastically. Once the yield stress is exceeded, the gel structure breaks down, and it begins to flow like a liquid. The presence of a yield stress is crucial for the stability of many formulations, preventing sedimentation or creaming of suspended particles. arts.ac.uk

The determination of the yield stress can be complex and dependent on the measurement technique used. windows.net For instance, in a study of oil-in-water creams stabilized by a polyacrylate, the yield stress was considered a reliable indicator of emulsion stability. arts.ac.uk The presence of a significant yield value throughout a 10-month observation period pointed to the long-term stability of the creams. arts.ac.uk

Research on other types of hydrogels has shown that the yield stress is a critical parameter for applications like bioprinting, where it determines the ability to form stable filaments. nih.gov For some soft glassy materials, the transition from a solid-like to a liquid-like state can occur over a very narrow range of stress, which can be modeled as a yield stress. researchgate.net

Theoretical Rheological Models for Polyacrylate Solutions and Gels

To quantitatively describe and predict the rheological behavior of glyceryl polyacrylate systems, various theoretical models are employed. These models range from empirical constitutive equations to more fundamental molecular theories.

Constitutive models provide a mathematical relationship between stress, strain, and their rates of change. For shear-thinning fluids like glyceryl polyacrylate gels, the Power-Law model is often a suitable choice. cham.co.uk This model describes the relationship between shear stress and shear rate, capturing the non-Newtonian behavior over a range of shear rates.

The Casson model is another useful constitutive equation, particularly for materials that exhibit a yield stress. cham.co.uk It describes a shear-thinning liquid with an infinite viscosity at zero shear rate and a distinct yield stress below which no flow occurs. cham.co.uk This model has been successfully applied to describe the steady-state behavior of various materials, including some food products and biological fluids. cham.co.uk For complex systems like polymer-stabilized creams, a simple model might not be sufficient, and more sophisticated models that account for both elastic and viscoplastic behavior may be necessary. researchgate.net

At a molecular level, the rheological behavior of polymer melts and concentrated solutions, such as those forming glyceryl polyacrylate gels, can be understood through concepts like reptation and Rouse dynamics. uoc.gryoutube.comyoutube.com

The Rouse model describes the motion of polymer chains in a melt where entanglements are not significant. It models the polymer as a series of beads connected by springs, and its dynamics are governed by the friction of the beads with their surroundings and the entropic elasticity of the springs. uoc.gr In this regime, the viscosity typically scales linearly with the molecular weight. youtube.com

For higher molecular weight polymers, where chains are significantly entangled, the reptation model provides a more accurate description. uoc.gryoutube.com This theory, pioneered by de Gennes, envisions a polymer chain as being confined within a "tube" formed by the surrounding entangled chains. The primary mode of motion for the confined chain is a snake-like movement, or reptation, along the contour of this tube. youtube.com This constrained motion leads to a much stronger dependence of viscosity on molecular weight, typically scaling to the power of 3.4. youtube.com The transition from Rouse to reptation behavior occurs at a critical molecular weight known as the entanglement molecular weight. youtube.com The loss modulus (G'') in the high-frequency zone can show a characteristic power law with an exponent that can be predicted by reptation theory. tue.nl

The rheological properties of glyceryl polyacrylate are significantly influenced by the formation of complexes and associations between polymer chains and other components in a formulation. For instance, in aqueous solutions, hydrogen bonding and ionic interactions can lead to the formation of a three-dimensional network structure.

The presence of glycerin in the glyceryl polyacrylate structure can influence these interactions. Furthermore, the acrylic acid moieties can participate in complexation with metal ions or other cationic species, leading to further cross-linking and changes in rheological behavior. acs.org The formation of boronic esters with diol moieties, a principle used in some self-healing hydrogels, demonstrates how specific chemical interactions can be used to create reversible cross-links and control rheological properties. mdpi.com

Influence of Environmental Parameters on Rheological Profiles

The rheological characteristics of glyceryl polyacrylate, a polymer frequently used in cosmetics and pharmaceuticals as a film former, thickener, and stabilizer, are significantly influenced by its surrounding environment. atamanchemicals.comdewolfchem.combasf.uscosmileeurope.euulprospector.com Factors such as ionic strength, pH, and temperature can dramatically alter the viscosity and viscoelastic properties of glyceryl polyacrylate systems. researchgate.netresearchgate.netnih.gov

Effects of Ionic Strength and Electrolyte Concentration

The magnitude of this effect is dependent on both the concentration and the type of electrolyte. For instance, divalent cations like calcium (Ca²⁺) can have a more pronounced effect on viscosity reduction compared to monovalent cations such as sodium (Na⁺) at the same concentration, due to their stronger ability to bridge and neutralize the polymer chains. nih.govmdpi.comsemanticscholar.org

Below is an interactive data table summarizing the conceptual effect of increasing electrolyte concentration on the viscosity of a glyceryl polyacrylate solution.

pH-Dependent Rheological Modulations

The pH of the formulation is a critical parameter that dictates the rheological properties of glyceryl polyacrylate systems. researchgate.net Glyceryl polyacrylate contains carboxylic acid groups that can ionize as the pH increases. researchgate.netdoi.org At low pH, these groups are protonated and uncharged, leading to a compact polymer conformation and low viscosity. researchgate.net As the pH is raised, typically above the pKa of the carboxylic acid groups, they deprotonate to form carboxylate anions. researchgate.netdoi.org The resulting electrostatic repulsion between these negatively charged groups causes the polymer chains to uncoil and expand, leading to a significant increase in viscosity. researchgate.netdoi.orgnih.gov

This pH-triggered transition from a low-viscosity to a high-viscosity state is a key characteristic of polyacrylate-based thickeners. researchgate.net The viscosity of glyceryl polyacrylate solutions generally shows a sharp increase within a specific pH range, typically between pH 5 and 7, and then plateaus at higher pH values. nih.govci.guidecurlytea.com This behavior allows for precise control over the final product's consistency by adjusting the pH. nih.gov

The following interactive table illustrates the general relationship between pH and the viscosity of a glyceryl polyacrylate solution.

Temperature-Dependent Viscoelasticity

Temperature is another environmental factor that can influence the viscoelastic properties of glyceryl polyacrylate gels. Generally, for many polymer solutions, an increase in temperature leads to a decrease in viscosity due to increased molecular motion and a reduction in intermolecular interactions. nih.gov However, the behavior of glyceryl polyacrylate systems can be more complex.

In some cases, particularly in concentrated systems or complex formulations, temperature changes can affect the hydration of the polymer chains and the strength of the polymer network. nih.gov For some polyacrylate-based hydrogels, an increase in temperature can lead to a decrease in the elastic modulus (G'), indicating a less rigid structure. nih.gov Conversely, other studies on similar polymers have shown that temperature increases can sometimes enhance hydrophobic interactions within the polymer network, potentially leading to an increase in viscosity or gel strength up to a certain point. nih.gov The specific response to temperature will depend on the exact composition of the glyceryl polyacrylate, its concentration, and the presence of other ingredients in the formulation. nih.govnih.gov

This interactive table provides a conceptual overview of the potential effects of temperature on the viscoelastic properties of a glyceryl polyacrylate system.

Rheo-mechanical Properties of Glyceryl Polyacrylate in Complex Formulations

In practical applications, glyceryl polyacrylate is rarely used in isolation but is incorporated into complex formulations such as creams, lotions, and gels. nih.govresearchgate.net The rheo-mechanical properties of these final products are a result of the intricate interactions between glyceryl polyacrylate and other ingredients, including emulsifiers, emollients, solvents, and active pharmaceutical ingredients. nih.govresearchgate.net

The presence of glyceryl polyacrylate significantly contributes to the structure and stability of these formulations. consensus.app It can form a three-dimensional network that entraps other components, preventing phase separation and ensuring a uniform distribution of ingredients. mdpi.com The rheological profile of a complex formulation containing glyceryl polyacrylate is typically non-Newtonian and shear-thinning, meaning its viscosity decreases under shear stress, which is desirable for cosmetic products that need to spread easily on the skin. researchgate.netnih.gov

The viscoelastic properties, such as the elastic (storage) modulus (G') and viscous (loss) modulus (G''), are crucial for characterizing the texture and stability of these formulations. nih.gov A higher G' relative to G'' indicates a more structured, gel-like behavior, which is often a key attribute for products like firming gels or stable emulsions. nih.gov The specific rheo-mechanical properties of a formulation can be tailored by adjusting the concentration of glyceryl polyacrylate, the pH, and the levels of other components to achieve the desired sensory characteristics and performance. researchgate.netnih.gov

The following interactive table outlines the typical rheo-mechanical contributions of glyceryl polyacrylate in a complex cosmetic formulation.

Interactions of Glyceryl Polyacrylate with Other Components and Material Systems

Polymer Blends and Composites Incorporating Glyceryl Polyacrylate

The incorporation of glyceryl polyacrylate into polymer blends and composites can significantly alter the properties of the resulting material. These changes are largely dictated by the miscibility and compatibility of the components, which are, in turn, governed by intermolecular interactions such as hydrogen bonding.

The miscibility of polymers is a critical factor in creating homogenous blends with enhanced properties. nsysu.edu.twethernet.edu.et Glyceryl polyacrylate, with its hydrophilic glycerol (B35011) units and polyacrylate backbone, demonstrates good compatibility with water and glycerin. google.com This compatibility is crucial in cosmetic formulations where high concentrations of glycerin are used for its moisturizing properties. The addition of glyceryl polyacrylate can improve the feel and stability of such formulations, which might otherwise be sticky or unstable. google.com

Studies on poly(acrylic acid) (PAA), a related polymer, show that it can form miscible blends with glycerol. google.com These blends exhibit a single glass transition temperature that is lower than that of pure PAA, indicating good mixing at the molecular level. google.com This suggests that the glycerol units in glyceryl polyacrylate can act as internal plasticizers, increasing the flexibility of the polymer chains. The ability to form miscible blends is a key advantage in developing materials with tailored properties for specific applications. ethernet.edu.etmdpi.com

Table 1: Examples of Polymer Blend Systems and Their Properties

Polymer SystemKey FindingsReference
Poly(acrylic acid)/GlycerolMiscible blends with a single, lower glass transition temperature. google.com
Glyceryl Polyacrylate/Glycerin/WaterExcellent compatibility, improving the sensory profile of high-glycerin formulations. google.com

Hydrogen bonding plays a pivotal role in the miscibility and properties of polymer blends containing glyceryl polyacrylate. nsysu.edu.twresearchgate.net The hydroxyl (-OH) groups of the glycerol moieties and the carboxyl (-COOH) groups of the polyacrylic acid backbone are capable of forming strong hydrogen bonds with other polymers that have complementary functional groups, such as ethers or other hydroxyl-containing polymers. acs.org

The formation of hydrogen bonds can enhance the miscibility of otherwise immiscible polymers. nsysu.edu.tw These specific interactions contribute to a negative enthalpy of mixing, which favors the formation of a stable, one-phase blend. hw.ac.uk The strength and number of these hydrogen bonds can influence the final properties of the blend, including its glass transition temperature and mechanical strength. nsysu.edu.twhw.ac.uk For instance, in blends of polymers containing methacrylic acid and ether groups, hydrogen bonding is a key factor in achieving miscibility. acs.org

Interfacial Phenomena and Surface Interactions

Glyceryl polyacrylate's structure, which combines hydrophilic and polymeric characteristics, makes it surface-active. When incorporated into a formulation, it can migrate to interfaces, such as the air-water or oil-water interface, and modify the surface properties. This is particularly relevant in emulsions and foams, where it can contribute to stability.

As a film-forming agent, glyceryl polyacrylate creates a thin, continuous layer on surfaces like skin or hair. atamanchemicals.comcosmeticsinfo.orgcosmileeurope.eu This film can reduce water loss from the skin, enhancing hydration. atamanchemicals.com The interaction of this film with the underlying substrate is crucial for its performance. The adhesive and cohesive properties of the film are determined by the balance of interactions between the polymer and the surface, as well as within the polymer matrix itself.

Role as a Formulation Adjuvant in Complex Systems (e.g., thickening agents, film formers)

Glyceryl polyacrylate is a multifunctional adjuvant in complex formulations, acting as a thickening agent, film former, and stabilizer. lesielle.comulprospector.com Its ability to increase the viscosity of aqueous solutions makes it valuable for creating gels and lotions with desirable textures. atamanchemicals.comcreamscan.com

As a thickening agent, it helps to control the rheology of a product, providing body and improving its application properties. google.comgoogle.com In its role as a film former, it provides a substantive, continuous layer that can deliver active ingredients or provide a protective barrier. atamanchemicals.comcosmeticsinfo.orggoogle.com The trade name Hispagel® 200, which is a blend of glycerin and glyceryl polyacrylate, is marketed as a multifunctional moisturizing gel with thickening and stabilizing properties. ulprospector.com

Table 2: Functional Roles of Glyceryl Polyacrylate in Formulations

FunctionMechanism of ActionKey Benefits
Thickening AgentIncreases the viscosity of the aqueous phase through polymer chain entanglement and hydration.Improved texture, stability, and sensory feel. atamanchemicals.comcreamscan.com
Film FormerForms a continuous, flexible film on a surface upon drying.Reduces moisture loss, provides a smooth feel, can deliver active ingredients. atamanchemicals.comcosmileeurope.eu
StabilizerIncreases the viscosity of the continuous phase in emulsions and suspensions, preventing separation.Enhanced product stability and shelf-life. google.comulprospector.com

Interaction with Particulate Systems and Suspensions

In formulations containing solid particles, such as pigments in makeup or physical sunscreens, glyceryl polyacrylate can act as a suspending and dispersing agent. creamscan.com Its polymeric structure can adsorb onto the surface of the particles, creating a steric barrier that prevents them from agglomerating and settling.

This interaction is crucial for maintaining the homogeneity and stability of suspensions. creamscan.com The effectiveness of glyceryl polyacrylate in this role depends on the surface chemistry of the particles, the properties of the liquid medium, and the concentration of the polymer. By preventing the settling of particulates, it ensures a uniform distribution of ingredients throughout the product's shelf life and during application. lesielle.com

Development of Multi-layered Polymeric Structures and Supramolecular Assemblies

The ability of glyceryl polyacrylate to participate in specific interactions, particularly hydrogen bonding, opens up possibilities for its use in the development of more complex structures like multi-layered films and supramolecular assemblies. nih.gov These organized structures can be built up layer-by-layer, with each layer having specific properties.

For example, by alternating layers of polymers with complementary hydrogen bonding groups, it is possible to create highly ordered, multi-layered films with unique mechanical, barrier, or release properties. The synthesis of polymers like poly(glyceryl glycerol) highlights the potential for creating well-defined, multi-functional hydrophilic polymers that can self-assemble or be used as building blocks for more complex architectures. researchgate.netbohrium.comacs.org These advanced materials could find applications in drug delivery, biomaterials, and advanced coatings.

Degradation Pathways and Environmental Considerations of Glyceryl Polyacrylate

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of the polymer through non-biological processes, primarily driven by physical and chemical factors in the environment.

Hydrolytic Degradation Pathways

Hydrolytic degradation involves the cleavage of chemical bonds in the polymer backbone or its side chains by reaction with water. For glyceryl polyacrylate, the ester linkages are the most susceptible to hydrolysis. mdpi.comfree.fr This process is significantly influenced by the pH of the surrounding medium.

The primary mechanism of hydrolytic degradation is the cleavage of the ester bonds, which can be catalyzed by either acids or bases. researchgate.netnih.gov Under alkaline conditions, the hydroxide (B78521) ion (OH-) acts as a nucleophile, attacking the carbonyl carbon of the ester group. This leads to the formation of a carboxylate group (polyacrylic acid) and the release of glycerin. nih.gov The rate of this hydroxide-driven ester hydrolysis increases with increasing pH. nih.gov Conversely, under acidic conditions, the hydronium ion (H3O+) can protonate the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

Polyacrylates are generally more susceptible to hydrolysis than their polymethacrylate (B1205211) counterparts. mdpi.com The rate of hydrolysis is also influenced by the structure of the alcohol component of the ester; for instance, resistance to hydrolysis decreases in the order of butyl acrylate (B77674) > ethyl acrylate > methyl acrylate. free.fr

Table 1: Factors Influencing Hydrolytic Degradation of Polyacrylates

FactorInfluence on Degradation RateDescription
pH Increases with higher pHHydroxide-driven ester hydrolysis is more rapid in alkaline conditions. nih.gov
Polymer Structure Polyacrylates are more susceptible than polymethacrylates. mdpi.comThe chemical structure of the monomer unit affects steric hindrance and reactivity.
Ester Group Varies with the alcohol component. free.frThe size and nature of the alkyl group in the ester affect its stability.
Temperature Increases with higher temperature. nih.govHigher temperatures provide the necessary activation energy for the hydrolysis reaction.

Photodegradation and Photo-oxidative Processes

Photodegradation is the breakdown of polymers initiated by the absorption of light energy, particularly in the ultraviolet (UV) spectrum. rsc.org When combined with oxygen, this process is termed photo-oxidation. wikipedia.org While 100% acrylic polymers are highly resistant to photodegradation due to their transparency to most of the solar spectrum, the presence of impurities or chromophores can initiate the process. free.fr

The mechanism of photo-oxidation begins with the formation of free radicals on the polymer chain upon UV exposure. wikipedia.orgresearchgate.net These radicals react with oxygen to form peroxy radicals, which can then abstract hydrogen atoms from the polymer backbone to form hydroperoxides. researchgate.netcapes.gov.br The decomposition of these hydroperoxides generates more radicals, leading to a chain reaction of bond scission, cross-linking, and the formation of oxidation products such as carboxylic acids. capes.gov.brresearchgate.net This ultimately results in a decrease in the molecular weight of the polymer. researchgate.netmdpi.com

The rate of photodegradation can be influenced by the wavelength of UV radiation, with shorter wavelengths generally causing more significant degradation. rsc.org The presence of photosensitizers can also accelerate the process. researchgate.net

Thermal and Mechanical Degradation

Thermal Degradation: Glyceryl polyacrylate, like other polyacrylates, exhibits a degree of thermal stability. However, at elevated temperatures, it will undergo thermal degradation. polychemistry.com The primary mechanism of thermal degradation for poly(alkyl methacrylates) is depolymerization, which is essentially the reverse of polymerization, leading to the formation of the corresponding monomer. polychemistry.com The process typically involves random scission of the main polymer chain. polychemistry.comresearchgate.net The thermal stability of polyacrylates can be influenced by their molecular weight, with higher molecular weight polymers generally exhibiting greater thermal resistance. polychemistry.com

Mechanical Degradation: Mechanical stress, such as high shear forces, can also lead to the degradation of glyceryl polyacrylate. nih.gov This process involves the physical rupture of the polymer chains, leading to a reduction in molecular weight. rsc.org The extent of mechanical degradation is dependent on the applied stress. nih.gov This type of degradation is particularly relevant in applications where the polymer is subjected to significant mechanical forces, such as in high-flow systems. rsc.org

Table 2: Comparison of Abiotic Degradation Mechanisms

Degradation TypePrimary Driving ForceKey Chemical ProcessMajor Outcome
Hydrolytic Water, pHCleavage of ester linkages. mdpi.comFormation of polyacrylic acid and glycerin.
Photodegradation UV RadiationFree radical formation and chain scission. wikipedia.orgReduced molecular weight, formation of oxidation products. researchgate.net
Thermal High TemperatureDepolymerization and random chain scission. polychemistry.comMonomer formation, reduced molecular weight.
Mechanical Physical StressPolymer chain rupture. nih.govrsc.orgReduced molecular weight.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of glyceryl polyacrylate by living organisms, primarily microorganisms and their enzymes.

Enzymatic Degradation Processes

The ester linkages in glyceryl polyacrylate are susceptible to cleavage by enzymes, particularly esterases. nih.govgoogle.com Esterases are a class of hydrolase enzymes that split esters into an acid and an alcohol. In the case of glyceryl polyacrylate, esterases can catalyze the hydrolysis of the ester bonds, leading to the formation of polyacrylic acid and glycerin. google.com

The activity of these enzymes can facilitate the weakening of the polymeric material. nih.gov Research has shown that various esterases, including those from porcine liver, can act on methacrylate (B99206) polymers. nih.gov This enzymatic action is a key step in the biodegradation of glyceryl polyacrylate in biological environments.

Microbial-Mediated Biodegradation

Microorganisms, including bacteria and fungi, play a significant role in the degradation of polyacrylates in the environment. nih.govspecialchem.com These microorganisms can utilize the polymer as a source of carbon. tandfonline.comkristujayanti.edu.in The biodegradation process is often initiated by extracellular enzymes secreted by the microbes, which break down the large polymer into smaller, more easily assimilable molecules. mdpi.com

Studies have identified specific bacterial and fungal strains capable of degrading polyacrylates. nih.govtandfonline.comresearchgate.net For instance, microbial communities enriched from landfill environments have demonstrated the ability to biodegrade polyacrylic components. researchgate.net The degradation process can involve the breakdown of ester, urethane (B1682113), ether, aromatic, and aliphatic groups within the polymer structure. researchgate.net Fungi, in particular, are known to play a considerable role in the decomposition of polyesters in soil ecosystems. nih.gov The rate and extent of microbial degradation can be influenced by factors such as the microbial species present, the properties of the polymer, and environmental conditions. mdpi.com

Table 3: Overview of Biotic Degradation Mechanisms

Degradation TypeKey Biological AgentPrimary MechanismResulting Products
Enzymatic Esterase enzymes nih.govgoogle.comCatalytic hydrolysis of ester bonds.Polyacrylic acid, Glycerin.
Microbial Bacteria, Fungi nih.govspecialchem.comtandfonline.comSecretion of extracellular enzymes, utilization as a carbon source. mdpi.comSmaller oligomers, monomers, CO2, H2O. mdpi.com

Factors Influencing Degradation Kinetics and Products

The degradation of glyceryl polyacrylate, a polymer belonging to the broader class of polyacrylates, is a complex process governed by a variety of internal and external factors. The kinetics of this degradation and the nature of the resulting products are significantly influenced by the polymer's inherent molecular structure and the environmental conditions to which it is exposed.

Influence of Crosslinking Density and Molecular Architecture

The molecular architecture, particularly the crosslinking density, plays a pivotal role in determining the degradation behavior of polyacrylates. Crosslinking refers to the formation of chemical bonds between polymer chains, creating a three-dimensional network. The density of these crosslinks directly impacts the polymer's physical and chemical properties, including its susceptibility to degradation.

Research Findings on Crosslinking Density:

Studies on crosslinked polyacrylates have demonstrated that an increase in crosslinking density generally enhances the thermal stability of the material. researchgate.netresearchgate.net This is attributed to a reduction in the mobility of polymer chain segments, which in turn hinders the diffusion of oxygen and volatile degradation products out of the polymer matrix. researchgate.net Consequently, the rate of degradation decreases with a higher degree of crosslinking. researchgate.net

The activation energy required to initiate degradation also shows a positive correlation with crosslink density. For instance, in thermo-oxidative and thermal degradation studies of crosslinked polyurethane acrylates, the apparent activation energies of degradation were observed to increase with higher crosslink density. researchgate.net This suggests that more energy is needed to break down a more densely crosslinked polymer network.

The process of radical recombination is also more pronounced in highly crosslinked polymers, which can slow down depolymerization reactions. researchgate.net Furthermore, the rate of cyclic decarboxylation, a key degradation pathway for acrylates, appears to be controlled by the crosslink density, rather than by the rate of oxygen uptake or the escape of volatile products. researchgate.net

The following table summarizes the general effects of increasing crosslinking density on the degradation of polyacrylates:

ParameterInfluence of Increased Crosslinking DensityRationale
Thermal Stability IncreasesReduced chain mobility, decreased diffusion of volatiles. researchgate.netresearchgate.net
Degradation Rate DecreasesSlower diffusion of reactants and products. researchgate.net
Activation Energy IncreasesMore energy required to initiate bond scission in a rigid network. researchgate.net
Radical Recombination IncreasesIncreased proximity of radical species, hindering depolymerization. researchgate.net

Influence of Molecular Architecture:

Beyond crosslinking, other aspects of molecular architecture, such as the length and nature of the polymer side chains and the presence of different comonomers, can influence degradation pathways. For example, in copolymers of n-butyl acrylate and methyl methacrylate, the presence of acrylate units can enhance thermal stability by blocking the "unzipping" of the methacrylate radicals and introducing termination steps that involve combination. gla.ac.uk The molecular weight of the polymer also plays a role; for instance, higher molecular weight polyethylene (B3416737) exhibits a greater concentration of "tie-chains" which can affect how the material stretches and degrades. tue.nl While these findings are for related polymers, they highlight the principle that the specific arrangement of atoms and functional groups within the polymer structure dictates its degradation behavior.

Environmental Conditions (pH, Temperature, and Humidity)

The surrounding environment exerts a significant influence on the degradation of glyceryl polyacrylate. Key environmental parameters include pH, temperature, and humidity, each capable of altering the rate and mechanism of degradation.

pH:

The pH of the surrounding medium can have a pronounced effect on the degradation of polymers containing hydrolyzable groups, such as the ester linkages in glyceryl polyacrylate. For some related biodegradable polyesters like poly(lactic-co-glycolide) (PLGA), studies have shown that while acidic conditions (low pH) did not necessarily catalyze degradation, alkaline conditions (high pH) could accelerate it. researchgate.netnih.gov Conversely, a rapid decrease in local pH, which can occur as acidic degradation products accumulate, has been shown to accelerate the degradation rate of PLGA scaffolds in vivo. nih.gov This autocatalytic effect is an important consideration for the degradation of polymers that yield acidic byproducts.

Temperature:

Humidity:

The presence of water, or humidity, can significantly impact the degradation of hydrophilic polymers like glyceryl polyacrylate. Water can act as a plasticizer, increasing the free volume between polymer chains and enhancing their mobility. researchgate.netnih.gov This can lead to a decrease in the material's strength. researchgate.net The absorption of water can also facilitate hydrolytic degradation of ester bonds. Studies on other polymers, such as polyurethane, have shown that exposure to UV radiation in a humid environment can lead to more extensive material loss compared to dry UV conditions. nih.gov In soil environments, the degradation of polyacrylates is influenced by a combination of factors including humidity, with the uptake of water being an important aspect of the degradation process due to the hydrophilic nature of the polymer. mdpi.com

The table below outlines the general influence of these environmental conditions on polyacrylate degradation:

Environmental FactorInfluence on DegradationMechanism
pH Can accelerate degradation, particularly in alkaline conditions or through autocatalysis by acidic byproducts.Hydrolysis of ester linkages. researchgate.netnih.govnih.gov
Temperature Accelerates degradation rate.Provides energy for bond scission; can induce phase transitions affecting diffusion. nih.gov
Humidity Can accelerate degradation, especially in conjunction with other factors like UV light.Acts as a plasticizer, increasing chain mobility; facilitates hydrolysis. researchgate.netnih.govnih.gov

Theoretical Models for Polymer Degradation and Environmental Fate

Understanding and predicting the degradation and environmental fate of polymers like glyceryl polyacrylate relies on the development and application of theoretical models. These models aim to describe the mechanisms of polymer breakdown and how the polymer and its degradation products behave in the environment.

Models for Polymer Degradation:

Several theoretical models have been proposed to describe the degradation of polyacrylates. One hypothetical pathway for the microbial degradation of polyacrylate involves the oxidation of the terminal α-carbon to a carbonyl group, followed by decarboxylation and the formation of a double bond. researchgate.net This process can repeat, leading to the shortening of the polymer chain.

For thermal degradation, models often involve radical mechanisms. In the case of poly(methyl methacrylate) (PMMA), a related acrylic polymer, thermal degradation is understood to occur through several steps, including cleavage at unsaturated ends and random chain scissions initiated by hydrogen abstraction from the polymer chain. researchgate.net

Kinetic models are also employed to describe the rate of degradation. These models often use thermogravimetric analysis (TGA) data to determine kinetic parameters such as the activation energy and the order of the degradation reaction. These parameters can then be used to predict the polymer's stability under different thermal conditions.

Models for Environmental Fate:

The environmental fate of polymers is a complex area of study, and comprehensive models are still under development. nih.gov For polyacrylates, a key consideration is their behavior in soil and aquatic environments. Models for the environmental fate of sodium polyacrylate in soil suggest that higher molecular weight fractions tend to accumulate in the upper layers of the soil and are not readily removed or biodegraded, limiting their potential to leach into groundwater. researchgate.net Lower molecular weight fractions, however, may remain more mobile.

Frameworks for the environmental risk assessment of polymers are being established to systematically evaluate their fate and potential impacts. nih.gov These frameworks consider various factors, including:

Polymer Identification and Characterization: Grouping polymers based on key parameters to prioritize assessment.

Degradation in the Environment: Incorporating the fate and potential hazards of degradation products.

Analytical Methods: Developing standardized methods to characterize polymer properties and degradation products.

Exposure Modeling: Creating models to predict the concentration and distribution of polymers in different environmental compartments.

The development of these theoretical models is crucial for designing polymers with improved environmental profiles and for assessing the long-term environmental impact of existing materials like glyceryl polyacrylate.

Computational Studies and Theoretical Modeling of Glyceryl Polyacrylate

Molecular Dynamics Simulations of Polymer Conformation and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules. For glyceryl polyacrylate, MD simulations can reveal detailed information about the polymer's three-dimensional structure, its flexibility, and how it interacts with surrounding molecules, such as water or active ingredients in a formulation. youtube.com

Key findings from MD simulations applicable to glyceryl polyacrylate include:

Chain Flexibility: The simulations can quantify the flexibility of the polymer chain by analyzing bond correlation functions. youtube.com

Solvation and Hydration: MD can model the arrangement of water molecules around the polymer, explaining its high hydration capacity, a key feature of Hispagel. nih.govbasf.us The formation of hydrogen bond networks is a crucial factor in the conductive and structural properties of related glycolipid-based liquids. nih.gov

Interaction with Other Molecules: Simulations can predict how glyceryl polyacrylate interacts with other cosmetic ingredients, which is essential for formulation development. Studies on similar systems show that hydrophobic and electrostatic interactions play a synergistic role in how polymers coat and stabilize other structures. nih.gov

Simulation ParameterTypical Application/Insight for Glyceryl PolyacrylateReference
Force FieldDefines the potential energy of the system (e.g., CHARMM36, Martini). Essential for accurately modeling interatomic forces. nih.gov
Ensemble (e.g., NPT, NVT)Controls thermodynamic variables like pressure, temperature, and volume to mimic experimental conditions. youtube.comnih.gov
Radial Distribution Function (g(r))Describes how the density of surrounding particles varies as a function of distance from a reference particle, revealing local molecular packing. youtube.comnih.gov
Mean Square Displacement (MSD)Measures the average distance a molecule travels over time, used to calculate diffusion coefficients and understand polymer dynamics. youtube.com

Density Functional Theory (DFT) for Reaction Mechanisms and Catalyst Design

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. tandfonline.com In the context of glyceryl polyacrylate, DFT is primarily used to study the fundamental chemical reactions involved in its synthesis, particularly the free-radical polymerization of acrylate (B77674) monomers. acs.orgugent.be

DFT calculations can provide deep insights into:

Monomer Reactivity: DFT studies can model how the structure of a monomer influences its reactivity. acs.org For acrylates, the nature of the ester group (in this case, the glyceryl group) affects the electronic properties of the double bond, thereby influencing its polymerizability. acs.orgresearchgate.net

Catalyst and Initiator Effects: While free-radical polymerization is often initiated thermally or photochemically, DFT can be used to design and optimize catalysts or initiators for more controlled polymerization processes. It helps in understanding the interaction between the initiator radicals and the monomer.

Research on various acrylate monomers using DFT has established clear structure-reactivity relationships. acs.orgresearchgate.net For example, the propagation rate constants (k_p) calculated via DFT generally align with experimental polymerization trends, making it a predictive tool. ugent.be

DFT Functional/Basis SetProperty InvestigatedKey FindingReference
B3LYP/6-31+G(d)Geometries and FrequenciesUsed to determine the optimized structures and vibrational frequencies of acrylate monomers and transition states. acs.org
BMK/6-311+G(3df,2p)Energetics and KineticsProvides accurate calculations of reaction energies and rate constants for polymerization. acs.org
MPWB1K/6-311+G(3df,2p)Propagation KineticsFound to yield the best qualitative agreement with experimental kinetic data for a range of substituted acrylates. researchgate.net

Modeling of Polymerization Processes and Chain Growth

Modeling the entire polymerization process is essential for scaling up production from the lab to an industrial scale and for controlling the final properties of the polymer. For glyceryl polyacrylate, this involves creating a comprehensive kinetic model that accounts for all significant reactions occurring in the reactor. mdpi.com

The primary method for producing polyacrylates is free-radical polymerization, which involves complex reaction networks. acs.orgacs.org Modeling these processes allows for the prediction and control of critical polymer characteristics such as molecular weight distribution, viscosity, and the degree of branching. acs.org

Two prominent techniques for modeling polymerization are:

Method of Moments: This kinetic approach solves population balance equations to calculate the average properties of the molecular weight distribution. mdpi.comacs.org It is computationally efficient and provides key information needed for process control. mdpi.com

Monte Carlo Simulations: This statistical method simulates the behavior of individual polymer chains. acs.org While more computationally intensive, it can provide detailed information about the polymer microstructure, including chain length distribution and branching. acs.org

These models must incorporate various factors, including the type of monomer, initiator concentration, temperature, and potential side reactions like chain transfer, which can significantly impact the final polymer architecture. mdpi.comacs.org The use of bio-based monomers, such as those derived from glycerol (B35011), is a growing trend, and models must account for potential impurities from these renewable sources that might affect the polymerization process. acs.org

Simulation of Rheological Behavior and Viscoelastic Responses

Glyceryl polyacrylate, particularly in the form of Hispagel, is known for its rheological properties, acting as a thickener and stabilizing agent in cosmetic formulations. basf.usspecialchem.com Simulating its rheological behavior is key to understanding and predicting its performance. Rheology is the study of the flow and deformation of matter, and for polymers, it is closely linked to their molecular structure. biointerfaceresearch.comyoutube.com

Computational models can simulate the viscoelastic response of glyceryl polyacrylate gels. These materials exhibit both viscous (liquid-like) and elastic (solid-like) characteristics. youtube.com Simulations focus on predicting properties such as:

Viscosity: How the polymer solution resists flow under shear stress. Models like the Power Law or Cross Law can describe the non-Newtonian, shear-thinning behavior typical of polymer gels. biointerfaceresearch.com

Storage Modulus (G') and Loss Modulus (G''): These parameters, determined from dynamic mechanical measurements, quantify the elastic and viscous components of the material's response, respectively. aip.org Simulations can predict how G' and G'' change with frequency, strain, or temperature.

Gel Point: This is the critical point during polymerization where a liquid solution transitions into a solid-like gel network. youtube.comaip.org The Winter-Chambon criterion is often used in rheological studies to identify this point, where the phase angle becomes independent of frequency. youtube.comaip.org

The simulation of polymer rheology often involves considering factors like polymer concentration, cross-linking density, and interactions with surfactants or other components in a formulation. mst.eduresearchgate.net For instance, the architecture of polyacrylic acid derivatives, whether linear or cross-linked, has a profound impact on their pH-dependent swelling and viscosity. researchgate.net

Predictive Models for Structure-Property Relationships

A major goal of computational polymer science is to develop predictive models that link a polymer's molecular structure to its macroscopic properties. mdpi.commdpi.com These Quantitative Structure-Property Relationship (QSPR) models are invaluable for designing new polymers with specific, desired characteristics without the need for extensive trial-and-error experimentation. nih.gov

For glyceryl polyacrylate, QSPR models can predict a range of properties based on its chemical structure:

Mechanical Properties: Models can forecast hardness, scratch resistance, and elasticity based on monomer composition and cross-linking density. researchgate.net

Physicochemical Properties: Properties like glass transition temperature, density, and hydrophobicity can be estimated. tandfonline.comresearchgate.net

Performance in Formulations: Predictive models can help tailor the polymer's structure to achieve optimal moisturizing effects or film-forming capabilities on the skin. atamanchemicals.comcosmileeurope.eu

Recently, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for developing these predictive models. acs.org By training on large datasets generated from experiments or kinetic Monte Carlo simulations, ML models like random forests can accurately forecast polymer properties, such as monomer concentration over time and molar mass distributions, with high coefficients of determination (R² > 0.99). acs.org These intelligent modeling tools can even solve the "inverse" engineering problem: determining the optimal polymerization conditions needed to produce a polymer with a predefined set of properties. acs.org

Advanced Applications and Future Research Directions of Glyceryl Polyacrylate

Engineering of Novel Delivery Systemspaulaschoice.co.uk

Glyceryl polyacrylate is being investigated for its potential in creating sophisticated delivery systems for active ingredients. Its film-forming capability, which helps to reduce water loss from the skin, makes it an excellent candidate for topical and transdermal delivery. atamanchemicals.commyrevea.com By forming a thin, water-soluble film, it can entrap active compounds and release them in a controlled manner. atamanchemicals.com The hydrogel nature of glyceryl polyacrylate allows it to act as a reservoir for water-soluble ingredients, enhancing their delivery to the skin. atamanchemicals.com

Future research is focused on tailoring the polymer's structure to achieve specific release profiles for various therapeutic and cosmetic agents. The ability of related poly(glycerol) microparticles to be loaded with drugs and exhibit sustained release profiles underscores the potential in this area. nih.gov The development of glyceryl monooleate/poloxamer 407 cubic nanoparticles for enhanced oral bioavailability of poorly water-soluble drugs further illustrates the promise of glycerol-based polymers in advanced drug delivery. nih.gov

Applications in Advanced Material Science and Polymer Engineering

The inherent properties of glyceryl polyacrylate, such as its ability to form hydrogels and its biocompatibility, are paving the way for its use in advanced material science. atamanchemicals.comcurlytea.com

Three-Dimensional Printing and Additive Manufacturing with Glyceryl Polyacrylaterau-cosmetics.com

The field of three-dimensional (3D) printing and additive manufacturing is a significant area of future development for glyceryl polyacrylate and its derivatives. acs.org Research into related photocurable elastomers like poly(glycerol sebacate) acrylate (B77674) (PGSA) demonstrates the potential for creating biocompatible and degradable scaffolds for tissue engineering. researchgate.netnih.gov These materials can be formulated into inks for techniques like digital light processing (DLP) to produce complex, high-resolution structures. researchgate.net

A key challenge in volumetric additive manufacturing (VAM) is the availability of suitable sustainable resins. rsc.org Polyglycerol-acrylate based resins, derived from renewable resources, are being developed to address this limitation. rsc.orgresearchgate.net These resins are transparent, photoreactive, and have the appropriate viscosity for VAM, enabling the printing of intricate models. rsc.org The mechanical properties and degradation kinetics of these 3D printed scaffolds can be fine-tuned through post-fabrication treatments, such as additional UV exposure or thermal curing. researchgate.net

Research AreaPolymer Derivative3D Printing TechniqueKey Findings
Elastomeric ScaffoldsAcrylated Polyglycerol Sebacate (Acr-PGS)Extrusion-based 3D PrintingEnables fabrication of elastic and cytocompatible scaffolds with tunable mechanical properties based on printing density. nih.gov
Porous Tubular StructuresPoly(glycerol sebacate) acrylate (PGSA)Digital Light Processing (DLP)Development of PGSA inks for DLP allows for high-resolution printing of complex scaffolds with customizable pore and strut sizes. researchgate.net
Sustainable ResinsPolyglycerol-6-acrylateVolumetric PrintingSuccessfully used to print a variety of models with intricate geometries and good resolution, addressing the need for sustainable resins in VAM. rsc.org

Development of Responsive and Smart Polymer Systems

"Smart polymers" are materials that undergo significant changes in response to external stimuli, such as temperature, pH, or light. rsc.orgoulu.firroij.com Glyceryl polyacrylate and its derivatives are being explored for the development of such responsive systems. The incorporation of specific functional groups into the polymer backbone can impart these "smart" properties.

For instance, pH-responsive polymers can be created by incorporating acidic or basic groups that ionize at specific pH values, causing the polymer to swell or shrink. fiveable.me This is a characteristic of poly(acrylic acid), a parent compound of glyceryl polyacrylate. oulu.fi Similarly, thermo-responsive polymers can be designed to change their solubility with temperature fluctuations. rroij.comfrontiersin.org The combination of different stimuli-responsive components can lead to multi-responsive materials with highly tunable properties. rsc.org These smart polymers hold great promise for applications in targeted drug delivery, where a drug could be released at a specific site in the body in response to local physiological conditions. rroij.com

Integration in Hydrogel-Based Technologiesnih.govrsc.org

The ability of glyceryl polyacrylate to form hydrogels is central to its utility in many advanced applications. atamanchemicals.comcurlytea.com Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. google.com In the context of glyceryl polyacrylate, these hydrogels are being investigated for a variety of biomedical applications.

Research on related copolymers, such as methacrylated poly(ethylene glycol)-co-poly(glycerol sebacate) (PEGS-M), has led to the development of injectable, photocurable, and biodegradable hydrogels. rsc.org These materials can be gelled in situ under physiological conditions, making them suitable for applications like cell encapsulation for tissue engineering. rsc.org The swelling ratio, mechanical properties, and degradation rate of these hydrogels can be controlled by adjusting the degree of methacrylation. rsc.org Furthermore, hybrid hydrogels, such as those combining poly (glyceryl-sebacate-acrylate) (PGSA) nanospheres with an injectable oxidized hyaluronic acid hydrogel, are being developed for applications like wound treatment. nih.gov

Sustainable and Bio-Renewable Polymer Development

There is a growing demand for sustainable and bio-renewable polymers to reduce reliance on fossil fuels. rsc.org Glycerol (B35011), a primary component of glyceryl polyacrylate, is a bio-based feedstock, often generated as a by-product of biodiesel production. rsc.org This makes glyceryl polyacrylate an attractive candidate for the development of more environmentally friendly polymers.

Research is focused on utilizing bio-based polyglycerol as a platform for creating new cosmetic ingredients and other materials, offering a sustainable alternative to traditional petroleum-based chemistries. researchgate.net The development of sustainable resins from polyglycerol for 3D printing is a prime example of this trend. rsc.org Life cycle assessments of different pathways for producing acrylic acid, the other key component of glyceryl polyacrylate, are being conducted to identify the most environmentally sustainable production routes. rsc.org

Exploration of New Functionalization Strategies

To expand the applications of glyceryl polyacrylate, researchers are exploring new strategies to functionalize the polymer. Functionalization involves chemically modifying the polymer to introduce new properties or to allow it to be conjugated with other molecules. nih.gov

Conclusion and Future Outlook for Glyceryl Polyacrylate Research

Summary of Key Research Avenues and Contributions

The current body of scientific and industrial literature reveals that the primary contributions of Glyceryl Polyacrylate, particularly under the trade name Hispagel 100, have been concentrated in the field of cosmetic science. atamanchemicals.comrau-cosmetics.comcurlytea.comspecialchem.combasf.usulprospector.comulprospector.com Its principal role has been as a functional ingredient that enhances product aesthetics and performance. atamanchemicals.comrau-cosmetics.comcurlytea.com

Key contributions are centered on its properties as a:

Film-Forming Agent: Glyceryl Polyacrylate forms a continuous film on the skin, which helps to reduce epidermal water loss. atamanchemicals.comcosmileeurope.eu This property is fundamental to its function in moisturizing products.

Thickening and Stabilizing Agent: It is utilized to increase the viscosity of aqueous solutions, enabling the formation of clear gels and stabilizing cosmetic emulsions. atamanchemicals.comcurlytea.combasf.usulprospector.comulprospector.com

Humectant and Moisturizer: By binding water, it contributes to skin hydration, providing a characteristic "wet" and moisturizing feel to formulations. atamanchemicals.comrau-cosmetics.comcurlytea.com

While not directly focused on Glyceryl Polyacrylate, research into its constituent parts—glycerol (B35011) and polyacrylic acid—provides a broader context for its utility. Poly(acrylic acid) hydrogels have been extensively studied for their bioadhesive and controlled drug release properties. researchgate.net Similarly, various polymers based on glycerol have been investigated for a wide range of biomedical applications, valued for their biocompatibility. nih.govnih.gov However, dedicated scholarly research into Glyceryl Polyacrylate as a distinct entity is limited.

Remaining Challenges and Knowledge Gaps in Glyceryl Polyacrylate Science

Despite its widespread use in cosmetics, there are significant knowledge gaps in the fundamental scientific understanding of Glyceryl Polyacrylate. The available literature, largely from commercial sources and safety assessments, leaves many questions unanswered. cir-safety.orgcir-safety.orgcir-safety.orgnih.gov

The most prominent challenges and knowledge gaps include:

Lack of Fundamental Research: There is a notable scarcity of peer-reviewed research focused on the synthesis, detailed characterization, and unique properties of Glyceryl Polyacrylate itself. Much of the understanding is extrapolated from the well-documented properties of poly(acrylic acid) and glycerol.

Structure-Property Relationships: Detailed studies correlating the specific molecular weight, degree of cross-linking, and the ratio of glycerol to acrylate (B77674) units with its functional properties (e.g., film-forming capacity, viscosity, and moisture-retention) are not readily available in the public domain.

Biomedical Potential: While related polymers are heavily researched for biomedical applications such as drug delivery and tissue engineering, Glyceryl Polyacrylate remains largely unexplored in these areas. nih.govnih.govnih.govnih.gov Its biocompatibility, as suggested by its use in cosmetics, indicates potential that has not been systematically investigated.

Biodegradability: As with many synthetic polymers used in personal care products, comprehensive data on the biodegradability and long-term environmental fate of Glyceryl Polyacrylate is not extensively documented. innoget.com

Emerging Trends and Promising Directions for Future Scholarly Inquiry

The future of Glyceryl Polyacrylate research lies in bridging the existing knowledge gaps and exploring its potential beyond the cosmetic industry. The growing demand for "green" and multifunctional polymers provides a strong impetus for this research. innoget.com

Emerging trends and promising directions for future scholarly inquiry include:

Advanced Synthesis and Characterization: There is an opportunity to apply modern polymer synthesis techniques, such as controlled radical polymerization (e.g., RAFT polymerization), to create Glyceryl Polyacrylate with well-defined architectures. iastate.eduiastate.edu This would enable a systematic study of how molecular structure influences its physical and chemical properties.

Biomedical Applications: A significant area for future research is the exploration of Glyceryl Polyacrylate in biomedical fields. Potential applications could include:

Drug Delivery Systems: Leveraging its hydrogel-forming and bioadhesive properties for topical or mucosal drug delivery. researchgate.net

Tissue Engineering: Investigating its potential as a component in biocompatible scaffolds, drawing on research into related poly(glycerol sebacate) and other glycerol-based polymers. nih.gov

Smart" Materials: Exploring its potential in creating thermoresponsive or pH-responsive hydrogels, given the known responsiveness of poly(acrylic acid) networks. mdpi.comresearchgate.net

Sustainable Polymer Development: Research into bio-based sourcing of the monomer components and detailed studies on the biodegradability of Glyceryl Polyacrylate would align with the broader trend of developing more environmentally friendly cosmetic and biomedical ingredients. innoget.com

Enhanced Performance in Formulations: In-depth research could lead to the development of new generations of Glyceryl Polyacrylate with superior moisturizing, sensory, or stabilizing properties for advanced cosmetic and dermatological products.

The following table summarizes potential future research directions for Glyceryl Polyacrylate, categorized by research area and objective.

Research AreaPromising Future DirectionsKey Objectives
Polymer Chemistry Controlled polymerization and detailed structural analysis.To establish clear structure-property relationships.
Biomaterials Science Development of Glyceryl Polyacrylate-based hydrogels for drug delivery and tissue engineering.To explore and validate new biomedical applications.
Environmental Science Investigation into the biodegradability and environmental impact.To assess the environmental footprint and improve sustainability.
Cosmetic Science Creation of modified Glyceryl Polyacrylate with enhanced functional properties.To innovate next-generation cosmetic and personal care products.

Q & A

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods during powder dispersion to avoid inhalation .
  • Waste disposal : Neutralize acidic/basic residues before disposal per EPA guidelines .
    Safety Data Sheets (SDS) must specify antioxidant additives (e.g., BHT) to prevent degradation during storage .

Advanced Research Question: What strategies optimize the integration of glyceryl polyacrylate with hydrophobic compounds without phase separation?

Q. Methodological Answer :

  • Co-solvent systems : Use ethanol or propylene glycol (5–10% v/v) to enhance compatibility .
  • Surfactant-mediated stabilization : Test nonionic surfactants (e.g., Poloxamer 188) at concentrations below critical micelle concentration (CMC).
  • Characterization : Small-angle X-ray scattering (SAXS) can monitor phase behavior in real time.
    Contradictions in stability data often stem from inadequate equilibration times (>24 hrs recommended) .

Basic Research Question: How should researchers document experimental procedures to ensure reproducibility in studies involving Hispagel 100?

Methodological Answer :
Follow the QA framework in :

  • Materials : Specify manufacturer, purity (e.g., ≥99%), and lot numbers.
  • Methods : Detail instrument settings (e.g., rheometer shear rate: 0.1–100 s⁻¹).
  • Data reporting : Include raw data tables with mean ± SD and sample size justification (power analysis) .

Advanced Research Question: What computational models are suitable for predicting the environmental impact of glyceryl polyacrylate degradation byproducts?

Q. Methodological Answer :

  • Molecular dynamics (MD) simulations : Model hydrolysis pathways under varying pH (e.g., AMBER or GROMACS software).
  • Ecotoxicity prediction : Use QSAR tools like EPI Suite to estimate LC50 for aquatic organisms.
  • Validation : Compare predictions with experimental GC-MS data on degradation products .

Tables for Reference

Q. Table 1. Minimum Replication Requirements for Glyceryl Polyacrylate Studies

Analysis TypeMinimum ReplicatesReference Standard
HPLC Purity5USP Monoglycerides RS
Rheological Testing3ASTM D2196

Q. Table 2. Key Instrumentation and Parameters

TechniqueCritical Parameters
GPC-MALSMobile phase: THF, flow rate 1 mL/min
NMR (¹H)Solvent: D₂O, 600 MHz

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.